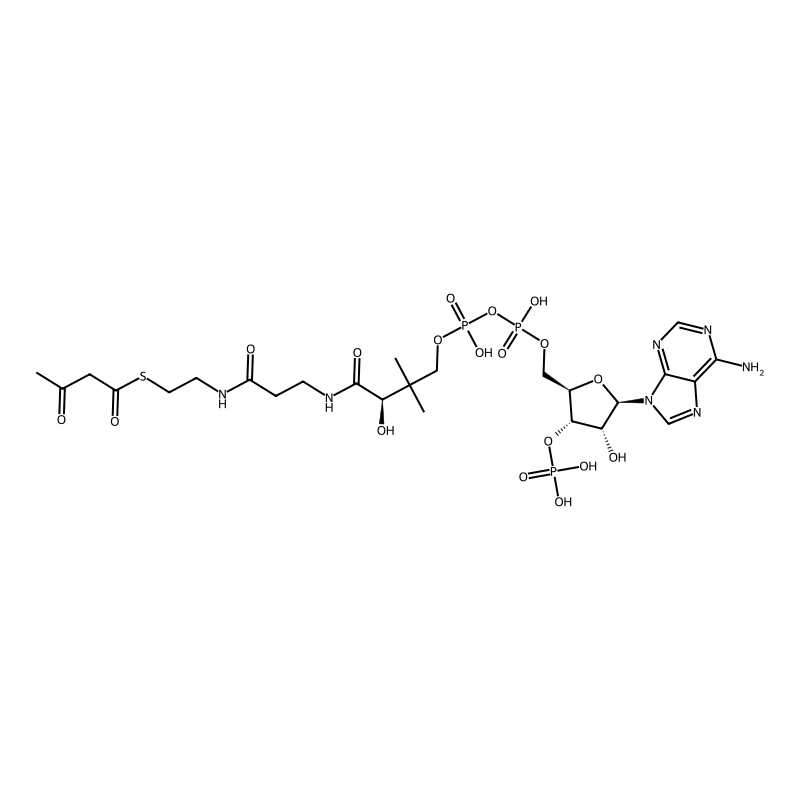

acetoacetyl-CoA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Acetoacetyl-CoA is a highly reactive thioester and a critical central metabolite that serves as the primary C4 building block in the mevalonate pathway, ketogenesis, and polyhydroxyalkanoate (PHA) biosynthesis. As the direct substrate for hydroxymethylglutaryl-CoA (HMG-CoA) synthase and acetoacetyl-CoA reductase, it is an indispensable reagent for kinetic assays, metabolic engineering, and in vitro pathway reconstitution. In procurement, specifying the precise CoA-thioester rather than a crude precursor or free acid is necessary to maintain accurate stoichiometry, as the thioester linkage is required to activate the molecule for subsequent Claisen condensations and reductions. Due to its susceptibility to spontaneous hydrolysis at alkaline pH, high-purity acetoacetyl-CoA must be handled in optimized, slightly acidic to neutral buffers to ensure reproducible performance in industrial and academic biomanufacturing research [1].

Substituting acetoacetyl-CoA with upstream precursors like acetyl-CoA or downstream analogs like free acetoacetate fundamentally compromises assay integrity. Relying on acetyl-CoA and a thiolase to generate acetoacetyl-CoA in situ introduces a severe thermodynamic bottleneck, as the condensation equilibrium strongly favors cleavage, resulting in unpredictable, sub-saturating substrate levels [1]. Conversely, attempting to use free acetoacetate fails because the molecule lacks the high-energy thioester bond required for enzymatic activation and rapidly decarboxylates into acetone at physiological temperatures. Consequently, direct procurement of purified acetoacetyl-CoA is the only reliable method to achieve controlled, zero-background kinetic measurements and drive forward-flux in engineered metabolic pathways.

Bypassing Endergonic Thiolase Condensation Barriers

In metabolic engineering and in vitro pathway reconstitution, generating acetoacetyl-CoA from acetyl-CoA via thiolase is thermodynamically unfavorable. The equilibrium constant (Keq) for the non-decarboxylative Claisen condensation of two acetyl-CoA molecules is approximately 1.1 × 10^-5 to 2.86 × 10^-5 (ΔG°′ ≈ +26 to +30 kJ/mol) [1]. Directly procuring and supplementing pure acetoacetyl-CoA bypasses this severe low-flux bottleneck, ensuring 100% stoichiometric availability for downstream enzymes like HMG-CoA synthase or acetoacetyl-CoA reductase without requiring complex continuous product-removal systems.

| Evidence Dimension | Reaction Thermodynamics (Equilibrium Constant, Keq) |

| Target Compound Data | Direct utilization (100% substrate availability, Keq barrier bypassed) |

| Comparator Or Baseline | Acetyl-CoA via thiolase condensation (Keq ≈ 1.1 × 10^-5 to 2.86 × 10^-5) |

| Quantified Difference | >10^5 fold shift in substrate availability favoring the target |

| Conditions | In vitro pathway reconstitution / Physiological conditions |

Direct procurement eliminates the need to drive an unfavorable equilibrium, simplifying assay design and maximizing downstream metabolic flux.

Kinetic Superiority in HMG-CoA Synthase Assays

When analyzing the kinetics of HMG-CoA synthase (HMGCS), the enzyme demonstrates drastically higher affinity for acetoacetyl-CoA compared to the acetyl-CoA co-substrate. Studies indicate that the Michaelis constant (Km) for acetoacetyl-CoA is extremely low (e.g., ~1.4 µM in archaeal complexes), whereas the Km for acetyl-CoA is typically much higher (e.g., 87 µM to 294 µM depending on the species)[1]. Procuring precise concentrations of acetoacetyl-CoA allows researchers to accurately saturate the active site and determine true Vmax without the confounding variable of competitive CoA inhibition or incomplete substrate generation.

| Evidence Dimension | Enzyme Affinity (Km) for HMG-CoA Synthase |

| Target Compound Data | Acetoacetyl-CoA (Km ≈ 1.4 µM) |

| Comparator Or Baseline | Acetyl-CoA (Km ≈ 87 - 294 µM) |

| Quantified Difference | ~60 to 200-fold higher affinity for acetoacetyl-CoA |

| Conditions | In vitro enzymatic kinetic assays |

Enables precise kinetic modeling and inhibitor screening by ensuring the primary substrate does not become the rate-limiting kinetic bottleneck.

Thioester Stability vs. Free Acid Decarboxylation

A common substitution error is attempting to use free acetoacetate or acetoacetic acid in place of the CoA-thioester. Free acetoacetic acid is highly unstable, undergoing spontaneous decarboxylation into acetone and carbon dioxide with a half-life of approximately 140 minutes at 37 °C in aqueous solution [1]. In contrast, the thioester bond in acetoacetyl-CoA stabilizes the carbon backbone against decarboxylation. While acetoacetyl-CoA is subject to spontaneous hydrolysis at alkaline pH, it can be maintained stably in slightly acidic to neutral buffers (pH 6.0–7.0), making it the only viable form for extended enzymatic incubations.

| Evidence Dimension | Aqueous Stability / Degradation Pathway |

| Target Compound Data | Acetoacetyl-CoA (Stable at pH 6.0-7.0; backbone resists decarboxylation) |

| Comparator Or Baseline | Acetoacetic acid (Spontaneous decarboxylation to acetone, t1/2 ≈ 140 min at 37 °C) |

| Quantified Difference | Prevention of rapid decarboxylation and loss of the C4 carbon skeleton |

| Conditions | Aqueous buffer at 37 °C |

Procuring the CoA derivative is mandatory to prevent rapid spontaneous degradation of the substrate into volatile acetone during physiological assays.

In Vitro Reconstitution of the Mevalonate Pathway

Direct supplementation of acetoacetyl-CoA is the right choice for cell-free isoprenoid biosynthesis, as it bypasses the thermodynamically unfavorable thiolase step, maximizing carbon flux toward HMG-CoA and downstream terpenoids [1].

HMG-CoA Synthase and Reductase Kinetic Assays

Essential for determining precise Km and Vmax values or screening statin-class inhibitors, where exact substrate concentrations are required without the confounding background of in situ enzymatic generation [1].

Polyhydroxyalkanoate (PHA) Bioplastics Engineering

The optimal substrate for characterizing engineered acetoacetyl-CoA reductases (e.g., PhaB) in the development of biodegradable polymers, ensuring the primary substrate is not rate-limiting during continuous biocatalysis [2].

References

- [1] Vögeli, B., et al. 'Archaeal acetoacetyl-CoA thiolase/HMG-CoA synthase complex channels the intermediate via a fused CoA-binding site.' PNAS 115.13 (2018): E2970-E2978.

- [2] Thompson, C. E., et al. 'Rational Design of Thiolase Substrate Specificity for Metabolic Engineering Applications.' Biotechnology and Bioengineering (2018).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Explore Compound Types